molecular formula C17H14N4O2S B2809357 N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide CAS No. 1207044-70-9

N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide

Cat. No.: B2809357
CAS No.: 1207044-70-9
M. Wt: 338.39
InChI Key: OSOZUGXAUQNHEX-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide is a compound that combines the structural features of nicotinamide and thiophene. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide typically involves the following steps:

    Formation of the Urea Derivative: The initial step involves the reaction of thiophene-2-ylamine with an isocyanate to form the thiophen-2-yl urea derivative.

    Coupling with Nicotinic Acid Derivative: The thiophen-2-yl urea derivative is then coupled with a nicotinic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and nicotinamide moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.

    Nicotinamide Derivatives: Compounds like N-(thiophen-2-yl)nicotinamide and N-(pyridin-3-yl)nicotinamide are structurally related.

Uniqueness

N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide is unique due to the combination of the thiophene and nicotinamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(12-5-3-9-18-11-12)19-13-6-1-2-7-14(13)20-17(23)21-15-8-4-10-24-15/h1-11H,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOZUGXAUQNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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